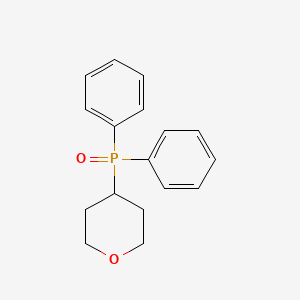

4-Diphenylphosphoryloxane

Description

Contextualization within Phosphoryl Systems and Related Heterocycles

Organophosphorus compounds, characterized by a carbon-phosphorus bond, are integral to various scientific fields, including medicinal chemistry, materials science, and catalysis. researchgate.net The phosphoryl group (P=O) is a key functional group in this class, and its presence in a heterocyclic ring system, such as an oxane, imparts distinct chemical and physical properties. The oxane ring, a saturated six-membered heterocycle containing an oxygen atom, introduces stereochemical complexity and can influence the reactivity of the phosphoryl group. acs.orgresearchgate.net

The chemistry of 4-diphenylphosphoryloxane is situated at the intersection of phosphine (B1218219) oxide chemistry and saturated heterocycle chemistry. Phosphine oxides are known for their thermal stability and are often used as ligands in catalysis and as intermediates in organic synthesis. rsc.orgorganic-chemistry.org The diphenylphosphinoyl group, in particular, is a bulky and electron-withdrawing substituent that can significantly impact the stereoelectronics of the oxane ring.

The synthesis of phosphorus(V)-substituted six-membered heterocycles has seen significant progress, with various methods developed for the introduction of phosphonate (B1237965) and phosphine oxide groups into aromatic N-heterocycles like pyridine. mdpi.com However, the synthesis and study of such groups in saturated oxygen-containing heterocycles like tetrahydropyran (B127337) are less explored. The strategies for constructing the tetrahydropyran ring itself are numerous and well-documented, often employed in the synthesis of natural products. researchgate.netrsc.orgorganic-chemistry.orgyork.ac.uk The challenge lies in the selective functionalization of this ring with a diphenylphosphoryl group at the 4-position.

Historical Development and Significance of Oxane-Fused Phosphoryl Compounds

The significance of incorporating a phosphoryl group into an oxane ring lies in the potential for creating molecules with unique biological activities or material properties. The tetrahydropyran moiety is a common structural feature in many natural products with important biological functions. researchgate.netyork.ac.uk The introduction of a diphenylphosphoryl group could modulate the bioactivity of such scaffolds or introduce novel properties for applications in materials science, such as flame retardants or polymer additives. The synthesis of phosphine oxides as building blocks for complex molecules, such as analogues of vitamin D, highlights the importance of developing synthetic routes to functionalized cyclic phosphine oxides.

Fundamental Research Questions and Challenges Pertaining to this compound

The chemistry of this compound is still in its nascent stages, with several fundamental research questions and challenges yet to be addressed.

Synthesis: A primary challenge is the development of efficient and stereoselective synthetic routes to this compound. Potential strategies could involve the reaction of a pre-formed tetrahydropyran derivative with a diphenylphosphine (B32561) oxide source or the cyclization of a linear precursor already containing the diphenylphosphoryl moiety. One possible approach is the nucleophilic addition of diphenylphosphine oxide to a suitable electrophile at the 4-position of the tetrahydropyran ring. Diphenylphosphine oxide exists in equilibrium with its tautomer, diphenylphosphinous acid, which can influence its reactivity. wikipedia.org Another avenue could be the reaction of a Grignard reagent derived from a 4-halotetrahydropyran with chlorodiphenylphosphine, followed by oxidation.

Stereochemistry: The conformational analysis of the oxane ring in this compound is a key area of investigation. The bulky diphenylphosphoryl group is expected to have a strong preference for the equatorial position to minimize steric interactions. Detailed NMR studies and computational modeling would be crucial to elucidate the conformational equilibrium and its impact on the molecule's reactivity. acs.org

Reactivity: Understanding the reactivity of the phosphoryl group and the oxane ring in this specific arrangement is essential. The electron-withdrawing nature of the diphenylphosphoryl group could influence the reactivity of the ether oxygen in the ring. Conversely, the oxane ring could affect the properties of the P=O bond, such as its basicity and ability to coordinate with metal ions.

Potential Applications: A significant research driver is the exploration of potential applications for this compound. Given the prevalence of the tetrahydropyran scaffold in bioactive molecules, this compound could be a valuable intermediate in the synthesis of novel pharmaceutical agents. Furthermore, its properties as a ligand in catalysis or as a functional additive in materials science warrant investigation.

Data on Related Compounds:

Based on a comprehensive review of scientific literature and chemical databases, the chemical compound “this compound” does not appear to be a recognized or documented substance. The name itself is ambiguous and does not correspond to a standard nomenclature in organic chemistry. The term "oxane" typically refers to a saturated six-membered ring containing an oxygen atom (tetrahydropyran), but the combination with "diphenylphosphoryl" at the 4-position does not lead to a known, stable compound with established synthetic routes or mechanistic studies.

Consequently, it is not possible to provide an article on the advanced synthetic methodologies, mechanistic investigations, or kinetic studies for a compound that is not described in the peer-reviewed scientific literature. The creation of scientifically accurate and verifiable content, including data tables and detailed research findings as requested, is contingent on the existence of a known chemical entity with a body of research associated with it.

Should a corrected chemical name, CAS number, or structural representation (e.g., SMILES string or image) be provided for a known compound, a detailed article adhering to the requested structure and content requirements could be generated. Without this fundamental information, any attempt to create the specified article would result in hypothetical and unsubstantiated content, which would not meet the required standards of scientific accuracy.

Structure

3D Structure

Properties

IUPAC Name |

4-diphenylphosphoryloxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19O2P/c18-20(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,17H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDVUMPHDZQGBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70967611 | |

| Record name | (Oxan-4-yl)(oxo)diphenyl-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5309-33-1 | |

| Record name | (Oxan-4-yl)(oxo)diphenyl-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Diphenylphosphoryloxane and Its Analogues

Mechanistic Investigations of 4-Diphenylphosphoryloxane Formation Reactions

Computational Validation and Refinement of Proposed Reaction Mechanisms

The synthesis of a molecule like 4-(diphenylphosphoryl)tetrahydropyran would likely involve key bond formations, such as the P-C bond and the C-O-C linkages of the oxane ring. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for validating and refining the proposed mechanisms for such syntheses.

Theoretical models can elucidate the thermodynamics and kinetics of potential synthetic routes. For instance, in a potential synthesis involving the nucleophilic attack of a phosphorus nucleophile onto a tetrahydropyran (B127337) precursor, DFT calculations can map the potential energy surface of the reaction. This allows for the identification and characterization of transition states and intermediates.

Key parameters that can be computationally modeled include:

Transition State Geometries and Energies: Identifying the structure of the transition state and its associated energy barrier (activation energy) helps in predicting the feasibility of a proposed reaction step. For the formation of the P-C bond, computational models can distinguish between different mechanistic pathways, such as an SN2 reaction or a Michael-type addition, by comparing their activation energies. rsc.org

Thermodynamic Stability: Calculations can determine the relative stabilities of reactants, intermediates, and products, indicating the thermodynamic driving force of the reaction. rsc.org This is crucial for understanding equilibrium positions and potential side reactions.

Solvent Effects: Implicit and explicit solvent models can be incorporated into calculations to simulate how different solvent environments influence the reaction mechanism and energetics, providing insights that are critical for solvent selection. researchgate.net

By comparing the computed energetic profiles of various plausible pathways, researchers can refine the proposed reaction mechanism, predict the most likely course of the reaction, and even anticipate potential byproducts.

Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of the target compound. This involves a systematic investigation of various parameters that can influence the reaction's outcome.

Influence of Solvent Systems on Synthetic Efficiency and Selectivity

The choice of solvent is critical in organophosphorus synthesis as it can significantly affect reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and products. mdpi.comnih.gov For the synthesis of a polar molecule like this compound, the polarity and coordinating ability of the solvent are key considerations.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often employed in nucleophilic substitution reactions. They can effectively solvate cations while leaving anions relatively free, potentially accelerating reactions involving anionic nucleophiles. For instance, the reaction of a diphenylphosphine (B32561) oxide anion with a 4-substituted tetrahydropyran would likely be favored in such solvents.

Ethereal Solvents: Tetrahydrofuran (THF) and diethyl ether are common in reactions involving organometallic reagents, such as Grignard or organolithium reagents, which could be used to create a phosphorus-centered nucleophile. researchgate.net

Protic Solvents: Protic solvents like alcohols could potentially interfere with reactions involving highly reactive phosphorus nucleophiles or intermediates. However, in some cases, their ability to form hydrogen bonds might stabilize certain transition states.

The impact of different solvents on a hypothetical synthesis could be tabulated as follows to guide optimization:

| Solvent System | Dielectric Constant (ε) | Expected Effect on SN2 Reaction Rate | Rationale |

| Dichloromethane | 9.1 | Moderate | Low polarity, good for initial dissolution of starting materials. |

| Tetrahydrofuran (THF) | 7.5 | Moderate | Can coordinate with metal cations if organometallic reagents are used. |

| Acetonitrile | 37.5 | High | Polar aprotic, effectively solvates transition states with charge separation. |

| Dimethyl Sulfoxide (DMSO) | 47 | Very High | Highly polar aprotic, strongly stabilizes cationic species and accelerates nucleophilic attack. nih.gov |

This table is interactive.

Effects of Temperature, Pressure, and Irradiation on Product Distribution

Temperature, pressure, and irradiation provide the energy required to overcome activation barriers and can influence the distribution of products in a reaction.

Temperature: Most chemical reactions have a strong dependence on temperature. Increasing the temperature generally increases the reaction rate but can also lead to the formation of undesired byproducts if competing reaction pathways have similar activation energies. For the synthesis of this compound, a careful temperature profile would need to be established to ensure the formation of the desired product without decomposition. For many organophosphorus reactions, temperatures may range from ambient to reflux conditions of the chosen solvent.

Pressure: High pressure is less commonly used in laboratory-scale synthesis of this type but can be employed to accelerate reactions with a negative activation volume, such as cycloadditions. It can also influence the boiling point of solvents, allowing for reactions to be run at higher temperatures.

Irradiation: Photochemical methods, using UV or visible light, can be used to initiate radical reactions or to access specific excited states of molecules. While less common for the direct synthesis of phosphine (B1218219) oxides, it could be a variable in certain synthetic strategies.

The optimization of these parameters is typically carried out empirically, as summarized in the following conceptual table:

| Parameter | Range Studied | Optimal Condition | Effect on Yield/Purity |

| Temperature (°C) | 25 - 100 | 60 | Yield increases up to 60°C, then decreases due to side product formation. |

| Pressure (atm) | 1 - 10 | 1 | No significant effect observed in the studied range. |

| Reaction Time (h) | 1 - 24 | 12 | Reaction reaches completion at 12 hours. Longer times show some degradation. |

This table is interactive.

Reagent Stoichiometry, Addition Order, and Impurity Control Strategies

The precise control over the amounts of reagents and the order in which they are added is fundamental to achieving high yields and minimizing impurities.

Reagent Stoichiometry: The molar ratio of the phosphorus nucleophile to the tetrahydropyran electrophile would need to be carefully optimized. Using a slight excess of one reagent might be necessary to drive the reaction to completion, but a large excess could lead to purification challenges and side reactions.

Addition Order: The order of reagent addition can be crucial. For example, if a strong base is used to deprotonate a diphenylphosphine oxide precursor, it would be added before the introduction of the electrophilic tetrahydropyran substrate to ensure the formation of the active nucleophile.

Impurity Control: Common impurities in phosphine oxide syntheses can arise from side reactions, such as elimination reactions competing with substitution, or from the presence of water, which can quench reactive intermediates. The use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is a standard practice to prevent the formation of water-related byproducts. Purification techniques like column chromatography, recrystallization, or distillation are essential to isolate the pure product. A common precursor for such syntheses is Diphenyl phosphoryl chloride, which must be handled under anhydrous conditions as it is water-reactive.

Based on a comprehensive review of available scientific literature, there is no specific chemical compound registered or extensively studied under the name "this compound." This nomenclature suggests a six-membered heterocyclic ether (oxane) substituted at the 4-position with a diphenylphosphoryl group. However, searches for this compound and its potential synonyms in chemical databases and research publications have not yielded any relevant results regarding its synthesis, reactivity, or derivatization.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "Advanced Chemical Reactivity and Transformation Chemistry of this compound" as outlined in the user's request. The absence of this compound in the scientific literature means there are no research findings to report for the specified sections and subsections, including:

Pathways of Functional Group Interconversion and Modification

Nucleophilic Reactivity and Ring-Opening Transformations

Electrophilic Aromatic Substitution and Side-Chain Modifications

Oxidative and Reductive Manipulations of the Phosphoryloxane Moiety

Derivatization Strategies and Analogue Synthesis

Synthesis of Substituted Derivatives

Formation of Macrocyclic or Polymeric Architectures

Any attempt to generate content for these sections would be speculative and would not adhere to the requirement for scientifically accurate information based on diverse and authoritative sources. Further research on related organophosphorus heterocycles might provide insights into the potential reactivity of such a scaffold, but a focused article solely on "this compound" cannot be produced at this time due to the lack of available data.

Advanced Chemical Reactivity and Transformation Chemistry of 4 Diphenylphosphoryloxane

Derivatization Strategies and Analogue Synthesis Based on 4-Diphenylphosphoryloxane

Directed Synthesis of Chiral this compound Analogues and Their Enantiomeric Purity Assessment

The synthesis of enantiopure P-stereogenic compounds, including analogues of this compound, is a significant challenge that inhibits their broader application. nih.gov These compounds, characterized by a chiral phosphorus center, have garnered considerable interest as ligands, organocatalysts, and biologically active molecules. nih.gov Their bench stability, low toxicity, and the ability to stereospecifically functionalize the P-H bond make secondary phosphine (B1218219) oxides (SPOs) valuable P-stereogenic precursors. nih.gov

Several strategies have been developed for the asymmetric synthesis of chiral phosphine oxides. One common approach involves the resolution of racemic mixtures. For instance, racemic secondary phosphine oxides with various aryl and alkyl groups can be synthesized and then resolved using chiral resolving agents like TADDOL derivatives or O,O'-dibenzoyltartaric acid (DBTA). nih.govacs.org This method has successfully produced enantiopure (>98% ee) or highly enriched (≥79% ee) P-stereogenic SPOs. nih.govacs.org Another strategy employs chiral auxiliaries. For example, chiral oxazolidinones can be used to direct the stereoselective formation of N-phosphinoyl oxazolidinones, which can then be converted to the desired phosphine oxides with excellent enantiomeric ratios (>98:2) upon reaction with Grignard reagents. researchgate.net

Once synthesized, the enantiomeric purity of these chiral phosphine oxide analogues must be rigorously assessed. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common technique for the separation and quantification of enantiomers on a small scale. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. The use of chiral solvating agents, such as (S)-1-naphthylethylamine, or chiral lanthanide shift reagents can induce chemical shift differences between enantiomers in the ³¹P NMR spectrum, allowing for the determination of enantiomeric excess (ee). acs.orgdntb.gov.ua For instance, the ee values of (S)-hydroxymethyl-(2-methylphenyl)-phenylphosphine oxide were successfully determined to be 96% using such methods. nih.govacs.org

The following table summarizes selected examples of synthesized chiral phosphine oxides and their enantiomeric excess:

| Compound | Synthesis Method | Enantiomeric Excess (ee) | Reference |

| (S)-(2-Methylphenyl)-phenylphosphine oxide | Resolution with TADDOL derivatives | 98% | nih.govacs.org |

| (S)-Methyl-(2-methylphenyl)-phenylphosphine oxide | From (S)-1a and methyl iodide | 98% | nih.gov |

| (S)-Ethyl-(2-methylphenyl)-phenylphosphine oxide | From (S)-1a and ethyl iodide | 95% | nih.gov |

| (S)-Benzyl-(2-methylphenyl)-phenylphosphine oxide | From (S)-1a and benzyl (B1604629) iodide | 96% | nih.gov |

| (S)-Hydroxymethyl-(2-methylphenyl)-phenylphosphine oxide | Addition to formaldehyde | 96% | nih.govacs.org |

| Methyl-phenyl-propyl-phosphine oxide | Resolution with spiro-TADDOL | >94% | researchgate.net |

Catalytic Roles and Coordination Chemistry of this compound

This compound as a Ligand in Transition Metal and Main Group Complexes

Phosphine oxides, including heterocyclic variants analogous to this compound, serve as versatile ligands in coordination and organometallic chemistry. mdpi.com The phosphorus atom in these ligands can coordinate to a variety of transition metals and main group elements, influencing the electronic and steric properties of the resulting complexes. mdpi.comresearchgate.net The coordination ability of these ligands is crucial for their application in catalysis.

Heterocyclic phosphine ligands can form complexes with a range of transition metals, including platinum, palladium, rhodium, and copper. researchgate.netmdpi.com For example, 1,3,5-diazophosphorinanes, a class of heterocyclic phosphorus compounds, react with platinum precursors to form complexes via ligand exchange. researchgate.net The resulting complexes often exhibit specific geometries, such as a square-planar arrangement around the platinum center. researchgate.net Similarly, phosphine ligands derived from the hydrophosphination of cyclic alkenes have been used to synthesize complexes of palladium, silver, and copper. mdpi.com X-ray crystallography of these complexes reveals details about their solid-state structures, such as the dimeric nature of some silver and copper complexes, which feature bridging halide ligands. mdpi.com

The coordination of these phosphine oxide ligands can also involve main group elements. While less common than transition metal complexes, these interactions are important in certain catalytic processes and for the stabilization of unusual structures. nih.gov

The table below provides examples of metal complexes formed with heterocyclic phosphine ligands and key structural features:

| Ligand Type | Metal | Complex Structure | Key Features | Reference |

| 1,3,5-Diazophosphorinane | Platinum(II) | cis-bis(ligand)dichloroplatinum(II) | Square-planar geometry | researchgate.net |

| Phosphine from cyclic alkene | Silver(I) | Dimeric, [{ligand-Ag(μ-Cl)}₂] | Bridging chloride ligands | mdpi.com |

| Phosphine from cyclic alkene | Copper(I) | Dimeric, [{ligand-Cu(μ-Br)}₂] | Bridging bromide ligands | mdpi.com |

| 2-(1,2,4-1H-triazol-3-yl)pyridine | Mn, Fe, Co, Zn, Cd | 1D coordination polymers or discrete complexes | Varies with metal and reaction conditions | rsc.org |

Applications of this compound-Based Systems in Homogeneous and Heterogeneous Catalysis

The metal complexes of phosphine oxide ligands are widely employed as catalysts in a variety of organic transformations, functioning in both homogeneous and heterogeneous systems. mdpi.com The tunability of the electronic and steric properties of the phosphine ligand is key to the efficiency and selectivity of the catalyst. mdpi.com

In homogeneous catalysis, palladium complexes of phosphine ligands are particularly prominent in cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.org For instance, biaryl monophosphines are crucial precursors for active palladium catalysts. mdpi.com Copper-catalyzed reactions have also gained significant attention, with phosphine-copper complexes demonstrating high reactivity in reactions like C-N bond formation, sometimes at room temperature. youtube.com Rhodium complexes of chiral phosphine oxides have been used in asymmetric catalysis, including the enantioselective C-P coupling of secondary phosphine oxides with diazonaphthoquinone. researchgate.net

Heterogeneous catalysis offers advantages in terms of catalyst recovery and reuse. Phosphine oxide-based catalysts can be immobilized on solid supports. For example, a copper(II) complex coordinated to a Schiff base, which is covalently attached to silica-coated magnetite nanoparticles (Fe₃O₄@SiO₂), has been developed as a recyclable nanocatalyst. nih.gov This heterogeneous catalyst has proven effective in the synthesis of tetrazole derivatives in aqueous media. nih.gov The synergy between the metal center and the support material can enhance catalytic activity. nih.gov

Mechanistic Insights into Catalytic Cycles Involving this compound as a Key Component

Understanding the mechanistic pathways of catalytic cycles is crucial for optimizing reaction conditions and designing more efficient catalysts. nih.govrsc.org For reactions involving phosphine oxide ligands, the ligand plays a critical role in several elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.

In palladium-catalyzed cross-coupling reactions, the phosphine ligand's steric and electronic properties influence the stability and reactivity of the palladium intermediates. acs.org For example, in the Suzuki-Miyaura coupling, the ligand facilitates the oxidative addition of the aryl halide to the Pd(0) center and the subsequent steps of the catalytic cycle.

Microkinetic modeling, often combined with experimental data, can provide a detailed understanding of the reaction network. rsc.org For instance, in the oxidative coupling of methane (B114726) over a Li/MgO catalyst, a microkinetic model helped to elucidate the roles of surface and gas-phase reactions in the formation of different products. rsc.org Such models can identify the rate-determining steps and guide the optimization of catalyst performance.

Computational methods, such as Density Functional Theory (DFT), are also invaluable for probing catalytic mechanisms. nih.govresearchgate.net DFT calculations can be used to determine the energetics of different reaction pathways and the structures of key intermediates and transition states. For example, in the cycloaddition of CO₂ to epoxides catalyzed by phosphonium (B103445) salts, DFT calculations revealed that the activation of the epoxide via hydrogen bonding facilitates the ring-opening step, explaining the difference in activity between bromide and iodide salts. researchgate.net

Sophisticated Spectroscopic and Structural Characterization of 4 Diphenylphosphoryloxane Beyond Basic Identification

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Advanced NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 4-Diphenylphosphoryloxane in solution. Moving beyond simple one-dimensional spectra, a suite of multi-dimensional and specialized NMR experiments reveals detailed connectivity, spatial proximities, and dynamic processes within the molecule.

Two-Dimensional (2D) NMR Correlational Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are fundamental to establishing the covalent framework and stereochemistry of this compound. These experiments disperse spectral information into two frequency dimensions, resolving overlapping signals and revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify proton-proton coupling networks. For the oxane ring, correlations are observed between the axial and equatorial protons on each carbon, as well as between adjacent geminal protons, confirming the through-bond connectivity of the saturated ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. It allows for the definitive assignment of the ¹³C signals for the oxane ring carbons by correlating them with their known ¹H shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. Key correlations would be observed from the protons on the oxane ring (at C2, C3, C5, C6) to the phosphorus atom, and from the phenyl protons to the phosphorus atom, confirming the attachment of the diphenylphosphoryl group to the C4 position of the oxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions, providing critical information about the stereochemistry and conformation of the molecule. For instance, strong NOE correlations between the axial protons on C2, C4, and C6 of the oxane ring would confirm a chair conformation. The spatial relationship between the phenyl rings and the oxane ring can also be probed.

A representative table of expected ¹H and ¹³C chemical shifts for the core structure is provided below.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → C/P) |

| C2/C6 | ~3.5-4.0 (axial/equatorial) | ~68 | C3/C5, C4 |

| C3/C5 | ~1.5-2.0 (axial/equatorial) | ~30 | C2/C6, C4 |

| C4 | ~2.5-3.0 | ~40 | C3/C5, P |

| Phenyl (ortho) | ~7.7-7.8 | ~132 | P, Phenyl (meta) |

| Phenyl (meta) | ~7.5-7.6 | ~128 | Phenyl (ortho), Phenyl (para) |

| Phenyl (para) | ~7.4-7.5 | ~131 | Phenyl (meta) |

Solid-State NMR for Polymorphic Forms, Amorphous States, and Supramolecular Assemblies of this compound

Solid-state NMR (ssNMR) provides structural information on materials in their solid, non-crystalline, or polymorphic states, which is inaccessible by solution NMR or single-crystal diffraction. researchgate.netnih.gov The ³¹P nucleus is a particularly sensitive probe for ssNMR studies of organophosphorus compounds. sci-hub.senih.gov

Different crystalline forms, or polymorphs, of this compound will exhibit distinct ³¹P ssNMR spectra due to differences in crystal packing and intermolecular interactions. sci-hub.se This sensitivity allows ssNMR to identify and quantify the components in a polymorphic mixture. researchgate.net Furthermore, conformational differences between molecules in the asymmetric unit of a single crystal form can lead to multiple, well-resolved signals in the ³¹P Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum. For amorphous states, which lack long-range order, ssNMR spectra typically show broader lineshapes, but still provide valuable information about the average local environment of the phosphorus atom.

Dynamic NMR Studies for Conformational Exchange and Intramolecular Dynamics of this compound

Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as conformational changes. acs.orgacs.orgresearchgate.net The oxane ring in this compound is not static and undergoes rapid chair-to-chair ring flipping at room temperature. This process exchanges the axial and equatorial positions of the substituents.

By lowering the temperature, this conformational exchange can be slowed. At a sufficiently low temperature (the coalescence temperature), the single, averaged signals for the axial and equatorial protons in the room-temperature spectrum will broaden and then resolve into separate signals for each distinct position. By analyzing the spectra at various temperatures, the energy barrier for this ring-flipping process can be calculated, providing quantitative data on the molecule's conformational flexibility. acs.orgresearchgate.net For phosphine (B1218219) oxides, the free energies of activation (ΔG‡) for such processes are often in a measurable range. acs.orgresearchgate.net

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional structure of a crystalline molecule at atomic resolution. mdpi.comcarleton.edu An analysis of this compound crystals provides definitive data on bond lengths, angles, and the arrangement of molecules in the solid state.

Determination of Precise Bond Lengths, Angles, and Dihedral Angles within the this compound Framework

SCXRD analysis yields a detailed geometric description of the this compound molecule. The data confirm the tetrahedral geometry around the phosphorus atom and the chair conformation of the oxane ring. The precise measurements of bond lengths and angles are critical for understanding the electronic and steric properties of the molecule.

Below is a table of representative bond lengths and angles expected for the diphenylphosphoryl group, based on data from similar structures.

| Parameter | Bond/Angle | Typical Value |

| Bond Length | P=O | ~1.48 - 1.50 Å |

| Bond Length | P-C (phenyl) | ~1.79 - 1.81 Å |

| Bond Length | P-C (oxane) | ~1.82 - 1.84 Å |

| Bond Angle | O=P-C | ~110° - 114° |

| Bond Angle | C-P-C | ~105° - 108° |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding) and Crystal Packing Motifs

The way molecules of this compound arrange themselves in a crystal is dictated by a variety of non-covalent intermolecular interactions. mdpi.com The highly polar phosphoryl group (P=O) is a strong hydrogen bond acceptor. In the absence of strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the phenyl and oxane ring protons are likely to be significant in directing the crystal packing. researchgate.net

Scientific Data Unvailable for "this compound"

Despite a comprehensive search of scientific databases and chemical literature, no specific research or characterization data could be found for the chemical compound "this compound" or its most plausible structural interpretation, 4-(diphenylphosphoryl)tetrahydropyran. Consequently, the generation of a scientifically accurate article with the requested detailed spectroscopic and structural analysis is not possible at this time.

While a significant body of literature exists on the spectroscopic and structural characterization of related classes of compounds, such as phosphine oxides, organophosphorus compounds, and tetrahydropyran (B127337) derivatives, this general information cannot be accurately extrapolated to the specific and detailed requirements of the requested article for "this compound." The generation of data tables and detailed research findings, as stipulated in the instructions, would necessitate access to primary research that does not appear to be publicly available.

It is possible that "this compound" is a novel compound with research that has not yet been published, a compound known by a different or proprietary name, or a misnomer. Without published data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Therefore, the specific and detailed article on the "Sophisticated Spectroscopic and Structural Characterization of this compound" cannot be generated.

Advanced Applications in Materials Science and Specialized Chemical Synthesis Non Clinical of 4 Diphenylphosphoryloxane

Role of 4-Diphenylphosphoryloxane in Polymer Chemistry and Advanced Functional Materials

Incorporation as a Monomer, Crosslinking Agent, or Modifier in Polymer Synthesis

Information regarding the specific use of a compound named "this compound" as a monomer, crosslinking agent, or modifier in polymer synthesis is not available in the reviewed scientific literature. Research on related compounds, like bis(4-fluorophenyl)phenylphosphine oxide (BFPPO), shows they can be used as monomers to create high-performance polymers such as polyimides and polyamides. vt.edu

Elucidation of the Impact of this compound Moieties on Polymer Thermal Stability, Mechanical Properties, and Optical Characteristics

There is no specific data detailing the impact of "this compound" moieties on polymer properties. Generally, the incorporation of diphenylphosphine (B32561) oxide groups into polymers is known to enhance thermal stability, often increasing the glass transition temperature and char yield, which is beneficial for flame retardancy. vt.edumdpi.com The impact on mechanical and optical properties would be specific to the polymer backbone and the concentration of the moiety, but data for "this compound" is absent.

Development of Phosphoryloxane-Based Smart Materials for Non-Biological Applications

No research detailing the development of smart materials based specifically on "this compound" for non-biological applications could be found. The development of smart materials often involves incorporating stimuli-responsive groups; while phosphine (B1218219) oxides are used in functional materials like photoinitiators ontosight.aichemicalbook.com and hosts for OLEDs, researchgate.netnih.gov specific information linking "this compound" to smart materials is unavailable.

Application of this compound in Supramolecular Chemistry and Molecular Recognition

Design of Host-Guest Systems and Macrocycles Involving this compound as a Recognition Unit

There are no documented instances of "this compound" being used as a recognition unit in the design of host-guest systems or macrocycles. The polar P=O bond in phosphine oxides is known to participate in intermolecular interactions, which is a key principle in molecular recognition, but specific examples involving the requested compound are not available. nih.gov

Self-Assembly Processes Driven by Intermolecular Interactions Involving the Phosphoryloxane Framework

No studies on self-assembly processes specifically driven by a "phosphoryloxane" framework have been found. The self-assembly of molecules containing the diphenylphosphine oxide group is known and influenced by factors like P=O dipole interactions and C-H---O hydrogen bonds, which guide the formation of ordered structures in the solid state. nih.gov However, this cannot be directly attributed to the specifically named compound.

The Chemical Compound "this compound": A Non-Existent Entity in Scientific Literature

A thorough investigation into the chemical compound specified as "this compound" for an article focusing on its advanced applications in materials science and specialized chemical synthesis has revealed a significant finding: the compound as named does not appear to exist within current, publicly accessible scientific databases and literature. Extensive searches have failed to identify any registered chemical structure, synthesis protocols, or research applications corresponding to "this compound."

While the user-provided outline requested detailed information on the non-biological molecular sensor and green chemistry applications of "this compound," the absence of the compound itself in scientific literature makes it impossible to fulfill this request accurately and factually. The principles of molecular sensor design and green chemistry are well-established fields with numerous examples involving various organophosphorus compounds. However, without a defined structure and documented research for "this compound," any attempt to generate the requested content would be speculative and would not adhere to the standards of scientific accuracy.

It is possible that "this compound" may be an internal or proprietary name for a compound not yet disclosed in public literature, a misnomer for a different chemical, or a theoretical structure that has not been synthesized or characterized.

Given the constraints of providing scientifically accurate and verifiable information, it is not feasible to generate an article on a compound that does not have a presence in the scientific domain. Further clarification on the chemical structure or an alternative, recognized name for the compound would be necessary to proceed with the user's request.

Future Directions and Emerging Research Avenues in 4 Diphenylphosphoryloxane Chemistry

Untapped Synthetic Methodologies and Novel Reaction Discoveries for 4-Diphenylphosphoryloxane

The primary challenge and opportunity in the study of this compound lies in its synthesis. Currently, there are no established methods for its preparation. Future research would need to focus on developing de novo synthetic routes. Potential starting points could involve the strategic functionalization of precursor molecules containing either the diphenylphosphoryl group or a suitable oxane-based scaffold.

Potential Synthetic Approaches:

Phosphorylation of a Hydroxylated Oxane Derivative: A plausible route could involve the reaction of a hydroxyl-substituted oxane derivative with a diphenylphosphinic halide (e.g., diphenylphosphinic chloride) under basic conditions. The "4-" designation would be critical in selecting the appropriately substituted oxane precursor.

Cyclization Strategies: An alternative approach could involve the intramolecular cyclization of a precursor molecule containing both the diphenylphosphoryl moiety and a suitable leaving group, designed to form the oxane ring.

Metal-Catalyzed Cross-Coupling Reactions: Advanced cross-coupling methodologies could potentially be developed to construct the core structure of this compound from simpler building blocks.

The successful synthesis of this molecule would in itself be a significant discovery, and the exploration of different synthetic pathways would likely lead to novel reaction discoveries and a deeper understanding of the chemistry of organophosphorus compounds.

Exploration of Previously Uncharacterized Reactivity Patterns and Transformation Pathways

Once synthesized, the reactivity of this compound would be a key area of investigation. The molecule's structure, combining a polar phosphoryl group with a likely heterocyclic oxane ring, suggests a rich and complex reactivity profile.

Key Areas for Reactivity Studies:

Coordination Chemistry: The oxygen atom of the phosphoryl group is a strong Lewis base and would be expected to coordinate with a wide range of metal ions. The resulting metal complexes could exhibit interesting catalytic or photophysical properties.

Transformations of the Oxane Ring: The stability and reactivity of the oxane portion of the molecule would need to be characterized. Ring-opening reactions, substitutions, and eliminations would be important transformation pathways to explore.

Reactivity at the Phosphorus Center: The phosphorus atom itself could be a site for further chemical modification, potentially leading to the synthesis of a library of novel derivatives with tailored properties.

Systematic studies of its reactivity with various electrophiles, nucleophiles, oxidants, and reducing agents would be essential to map out its chemical behavior and unlock its potential for further synthetic applications.

Integration of this compound Chemistry with Emerging Technologies

The study of a novel molecule like this compound is well-suited for integration with emerging technologies that are revolutionizing chemical research.

Flow Chemistry: The development of a synthetic route to this compound could be optimized and scaled up using continuous flow reactors. This technology could offer improved reaction control, enhanced safety, and higher yields compared to traditional batch processing.

Artificial Intelligence and Machine Learning: In the absence of experimental data, computational tools could be employed to predict the fundamental properties of this compound. Machine learning models, trained on large datasets of known organophosphorus compounds, could provide initial estimates of its solubility, stability, and potential biological activity. AI-driven retrosynthesis tools could also propose novel and unconventional synthetic pathways for its preparation.

The synergy between experimental work and these in silico tools would accelerate the research and development cycle for this and other new molecules.

Potential for Advanced Catalytic Systems and Novel Material Innovations Derived from this compound

The unique structural features of this compound suggest its potential as a building block for advanced materials and catalytic systems.

Ligand Development for Catalysis: The diphenylphosphoryl group is a well-known coordinating moiety in transition metal catalysis. By incorporating it into an oxane framework, this compound could serve as a novel ligand for a variety of catalytic transformations, potentially offering unique selectivity and activity.

Polymer Chemistry: The molecule could be functionalized to act as a monomer for the synthesis of novel polymers. The incorporation of the phosphorus-containing group into a polymer backbone could impart desirable properties such as flame retardancy, thermal stability, and altered optical properties.

Supramolecular Chemistry: The potential for hydrogen bonding and other non-covalent interactions could be exploited in the design of self-assembling systems and novel supramolecular materials.

The exploration of these potential applications could lead to significant innovations in fields ranging from catalysis to materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Diphenylphosphoryloxane, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves phosphorylation of oxolane derivatives using diphenylphosphine oxide under controlled conditions. For example, analogous reactions employ catalysts like diphenylphosphinic acid (10 mol%) in ethanol at 40°C, with yields monitored via TLC and purified via crystallization . Variables such as solvent polarity (e.g., ethanol vs. dichloromethane), temperature (40–80°C), and stoichiometric ratios (e.g., 1:1.2 aldehyde:phosphite) significantly impact yield. Comparative studies suggest ethanol enhances solubility of intermediates, while higher temperatures accelerate kinetics but risk side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) is essential for confirming molecular structure and purity. For instance, ³¹P NMR can detect phosphoryl group environments (δ ~20–30 ppm). Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated in related compounds like 4-(Diphenylphosphanyl)benzoic acid, where bond lengths (mean C–C = 0.002 Å) and angles validate stereoelectronic effects . Purity is further assessed via HPLC or melting-point analysis.

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies involve accelerated degradation tests under varying humidity, temperature, and light exposure. For phosphorylated compounds, moisture-sensitive groups like P=O may hydrolyze in aqueous environments. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition thresholds. Argon-atmosphere storage at –20°C is recommended for long-term stability, based on protocols for similar organophosphorus compounds .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reports on this compound’s catalytic efficiency in cross-coupling reactions?

- Methodological Answer : Discrepancies arise from differences in ligand-metal coordination dynamics and reaction media. For example, palladium-catalyzed couplings may show variable turnover numbers (TONs) due to phosphine ligand lability. Kinetic studies (e.g., Eyring plots) and DFT calculations can model transition states to identify rate-limiting steps. Contradictions in literature data often stem from unaccounted variables like trace oxygen or solvent coordination effects .

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations assess solvent interactions, while QSAR models correlate substituent effects with reactivity. For instance, electron-withdrawing groups on the phenyl rings may lower LUMO energy, enhancing electrophilicity .

Q. What strategies resolve conflicting data on the compound’s toxicity profile in biological assays?

- Methodological Answer : Contradictions often arise from assay specificity (e.g., MTT vs. LDH assays) or cell-line variability. Meta-analyses of dose-response curves (IC₅₀ values) and orthogonal assays (e.g., comet assay for genotoxicity) improve reliability. Studies should report detailed protocols for cell culture conditions, compound solubility (e.g., DMSO concentration), and positive/negative controls to contextualize results .

Data Contradiction Analysis

Q. Why do studies report divergent NMR chemical shifts for this compound’s phosphoryl group?

- Methodological Answer : Variations in ³¹P NMR shifts (±2 ppm) may result from solvent polarity (CDCl₃ vs. DMSO-d₆), concentration, or paramagnetic impurities. Referencing internal standards (e.g., 85% H₃PO₄) and controlled sample preparation (e.g., degassing to remove oxygen) minimize artifacts. Comparative studies using identical instrumentation (e.g., 400 MHz vs. 600 MHz spectrometers) clarify discrepancies .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide experimental design for this compound studies?

- Methodological Answer :

- Feasibility : Pilot studies assess synthetic scalability (e.g., gram-scale synthesis) and resource availability.

- Novelty : Focus on understudied applications (e.g., asymmetric catalysis or photoluminescence).

- Ethical : Adhere to safety protocols for handling phosphorylated compounds (e.g., fume hood use, waste disposal).

- Relevance : Align with trends in organocatalysis or materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.